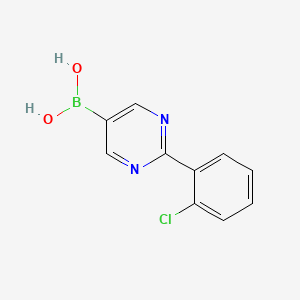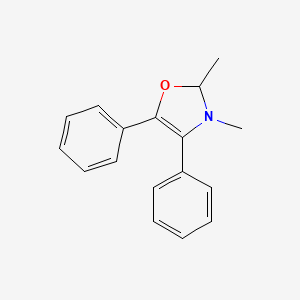
Preethuliacoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Preethuliacoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
准备方法
Synthetic Routes and Reaction Conditions
Preethuliacoumarin can be synthesized using various methods, including the Pechmann condensation, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation involves the reaction of phenols with β-keto esters in the presence of a catalyst, typically under acidic conditions . The Knoevenagel reaction involves the condensation of aromatic aldehydes with 1,3-diketones in the presence of a base . The Perkin reaction involves the condensation of aromatic aldehydes with anhydrides in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method due to its simplicity and cost-effectiveness. The reaction is carried out in a batch reactor with continuous monitoring of temperature and pH to ensure optimal yield and purity .
化学反应分析
Types of Reactions
Preethuliacoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields coumarin derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydrocoumarins .
科学研究应用
Preethuliacoumarin has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent probe due to its strong fluorescence properties . In biology, it is used for labeling biomolecules and detecting metal ions . In medicine, this compound derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents . In industry, it is used in the synthesis of various pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of Preethuliacoumarin involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, this compound can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . It can also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
相似化合物的比较
Preethuliacoumarin is similar to other coumarin derivatives such as 4-methylcoumarin, 7-hydroxycoumarin, and 6,7-dimethoxycoumarin . this compound is unique due to its specific structural modifications, which enhance its fluorescence properties and biological activities .
List of Similar Compounds
- 4-Methylcoumarin
- 7-Hydroxycoumarin
- 6,7-Dimethoxycoumarin
属性
分子式 |
C20H22O3 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
(4R)-4-ethenyl-4,10-dimethyl-2-(2-methylprop-1-enyl)-2,3-dihydropyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C20H22O3/c1-6-20(5)11-14(10-12(2)3)22-18-16-13(4)8-7-9-15(16)23-19(21)17(18)20/h6-10,14H,1,11H2,2-5H3/t14?,20-/m0/s1 |
InChI 键 |
NJVADEFPOCMONF-LGTGAQBVSA-N |
手性 SMILES |
CC1=C2C(=CC=C1)OC(=O)C3=C2OC(C[C@]3(C)C=C)C=C(C)C |
规范 SMILES |
CC1=C2C(=CC=C1)OC(=O)C3=C2OC(CC3(C)C=C)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


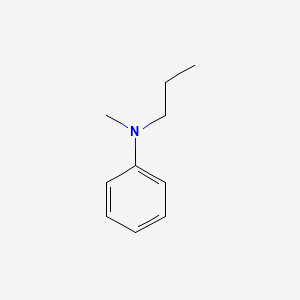
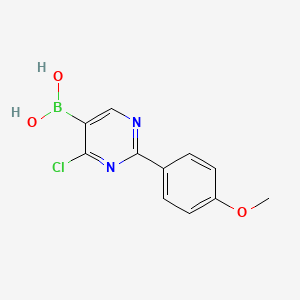
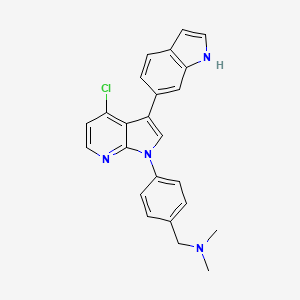


![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)
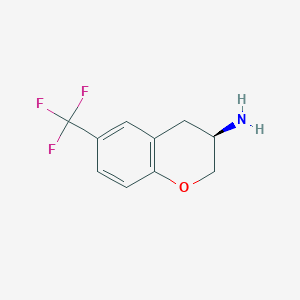
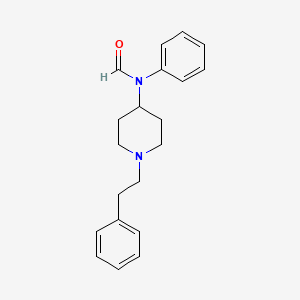

![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)
